Sodium butyrate-D7

Übersicht

Beschreibung

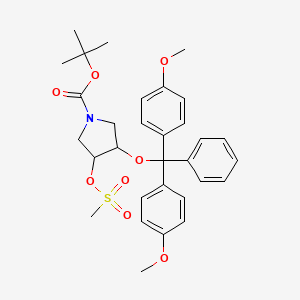

Sodium butyrate-D7 is a stable isotope and deuterated form of butyric acid, wherein all the alkyl protons are replaced by deuterium . It is a short-chain fatty acid that has been shown to induce apoptosis in colon carcinoma cell lines by a p53-independent pathway . It inhibits c- myc splicing and interferes with signal transduction processes, including the release of Ca 2+ from intracellular stores .

Synthesis Analysis

Butyric acid-D7 is produced predominantly by bacterial fermentation of dietary fiber in the colon but has also been identified in mammalian milk . It is intended for use as an internal standard for the quantification of sodium butyrate .Molecular Structure Analysis

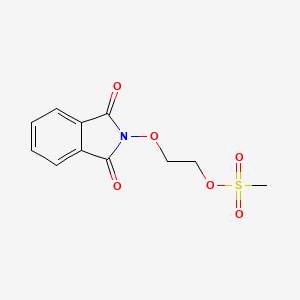

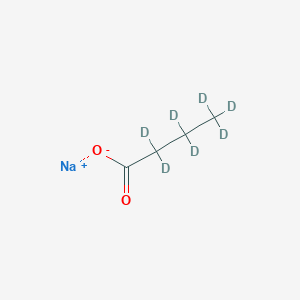

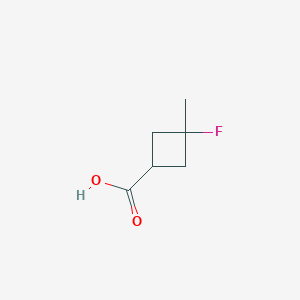

The molecular formula of Sodium butyrate-D7 is C4D7NaO2 . Its average mass is 117.130 Da and its Monoisotopic mass is 117.078316 Da .Chemical Reactions Analysis

Sodium butyrate is the sodium salt of butyric acid . It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression .Physical And Chemical Properties Analysis

Sodium butyrate-D7 is usually found as a white, water-soluble, crystalline solid . It has a very strong, unpleasant smell that lingers .Wissenschaftliche Forschungsanwendungen

Prevention and Treatment of Diabetic Kidney Disease (DKD)

Sodium butyrate-D7 has been used in the prevention and treatment of Diabetic Kidney Disease (DKD). It has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs). It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Maintaining Gut Immunity

Butyrate has been described as a potent pro-resolution molecule that plays a significant role in maintaining gut immunity. It supports gut barrier function and regulates histone deacetylase (HDAC), among other systemic roles .

Supporting Gut Barrier Function

In addition to maintaining gut immunity, butyrate also supports gut barrier function. This is crucial for the overall health of the gut and the prevention of various gut-related diseases .

Regulation of Histone Deacetylase (HDAC)

Butyrate is an inhibitor of histone deacetylase (HDAC; IC 50 = 90 µM in a cell-free assay). It induces differentiation, cell cycle arrest at the G0 phase, and apoptosis, as well as inhibits proliferation, in a variety of cancer cells .

Treatment of Human Spinal Muscular Atrophy

Sodium butyrate is used in the treatment of human spinal muscular atrophy patients. This application has shown promising results in improving the condition of patients suffering from this disease .

Determination of Chromatin Structure and Function

Sodium butyrate is used in the determination of the role of histone acetylation in chromatin structure and function. This is crucial in understanding the genetic makeup and functioning of cells .

Wirkmechanismus

- The primary targets of sodium butyrate-D7 include histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in regulating gene expression by modifying histone acetylation levels.

- In cancer cells, sodium butyrate-D7 triggers differentiation, cell cycle arrest (particularly at the G0 phase), and apoptosis. It also inhibits cell proliferation .

- Notably, sodium butyrate-D7 decreases the expression of IFN-γ-related signaling genes and metastatic genes in lung cancer cells .

Target of Action

Mode of Action

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-DEPOAORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium butyrate-D7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)